molecular formula C13H15NO3 B1477100 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098089-49-5

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

Cat. No.: B1477100
CAS No.: 2098089-49-5
M. Wt: 233.26 g/mol
InChI Key: KZAQRNXZHOZFLX-UHFFFAOYSA-N
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Description

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Biological Activity

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a heterocyclic compound characterized by a unique fusion of a furan and pyrrole ring system. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research studies and findings.

  • Molecular Formula: C13H15NO3
  • Molecular Weight: 233.26 g/mol
  • CAS Number: 2098089-49-5

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structure suggests potential interactions with various biological targets, including enzymes and receptors. The compound may influence pathways related to inflammation and cellular stress responses through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid can modulate inflammatory pathways. In vitro studies have shown that compounds similar to this compound enhance the activity of the autophagy-lysosome pathway (ALP), which plays a critical role in cellular homeostasis and inflammation regulation .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, similar compounds have shown effectiveness in inhibiting cell growth in various cancer types without significant cytotoxicity to normal cells .

Case Studies and Research Findings

StudyFindings
Biological Evaluation Compounds derived from benzoic acid were evaluated for their ability to activate proteasomal and lysosomal pathways in human fibroblasts. The results indicated enhanced activity at specific concentrations without cytotoxic effects .
In Silico Studies Computational analyses revealed potential binding interactions between benzoic acid derivatives and key proteolytic enzymes (cathepsins B and L), suggesting a mechanism for promoting protein degradation pathways .
Cytotoxicity Assays Evaluations in cancer cell lines (e.g., Hep-G2) showed minimal cytotoxicity while enhancing proteasome activity, indicating a therapeutic window for further exploration .

Properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)11-3-1-2-4-12(11)14-5-9-7-17-8-10(9)6-14/h1-4,9-10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAQRNXZHOZFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Reactant of Route 6
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

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